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Compound of Interest

Compound Name: Azetidine-2-carboxamide

Cat. No.: B111606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant

attention in medicinal chemistry due to its unique conformational constraints and desirable

physicochemical properties. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of azetidine-2-carboxamide analogs, a class of compounds that has

shown considerable promise in modulating various biological targets. We will delve into their

activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), Human

Cytomegalovirus (HCMV), and Acyl-ACP Thioesterase, presenting key quantitative data,

detailed experimental protocols, and visual representations of relevant pathways and

workflows.

Azetidine-2-carboxamides as STAT3 Inhibitors
(R)-azetidine-2-carboxamide analogs have emerged as potent and selective inhibitors of

STAT3, a key therapeutic target in oncology. SAR studies have revealed that the constrained

azetidine ring system leads to a significant enhancement in inhibitory activity compared to

proline-based counterparts.
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The following table summarizes the in vitro STAT3 DNA-binding inhibitory activity of various

(R)-azetidine-2-carboxamide analogs, as determined by Electrophoretic Mobility Shift Assay

(EMSA). The IC50 value represents the concentration of the compound required to inhibit 50%

of STAT3 DNA-binding activity.

Compound Modification
EMSA IC50
(µM)

Selectivity vs.
STAT1/STAT5

Reference

5a
Salicylate

derivative
0.55 >18 µM [1][2]

5b
(S)-enantiomer

of 5a
2.22 - [1][2]

5c
Azetidine-3-

carboxamide
Inactive - [1][2]

5o

5-cyclohexyl-2-

pyridinylmethyl

salicylate

0.38 - [1][2]

8i - 0.34 >18 µM [1][2]

7e
Carboxylic acid

surrogate
- - [2]

7f
Carboxylic acid

surrogate
- - [2]

7g
Carboxylic acid

surrogate
- KD = 880 nM [1][2]

9k
Carboxylic acid

surrogate
- KD = 960 nM [1][2]

Key SAR Insights for STAT3 Inhibition:

The (R)-enantiomer is significantly more potent than the (S)-enantiomer[1][2].

The azetidine-2-carboxamide core is crucial for activity, as the corresponding azetidine-3-

carboxamide analog was inactive[1][2].
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Substitution at the 5-position of the salicylate ring with a cyclohexyl group (as in 5o)

enhances potency[1][2].

Modifications to improve cell permeability, such as the use of carboxylic acid surrogates (7e,

7f, 7g, and 9k), have been successfully implemented[1][2].

Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from

a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

Pre-incubation: The nuclear extracts are pre-incubated with increasing concentrations of the

azetidine-2-carboxamide analogs or DMSO (vehicle control) for 30 minutes at room

temperature.

Probe Incubation: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds

to the SH2 domain of STAT3, is added to the mixture and incubated.

Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

Quantification: The bands corresponding to the STAT3:DNA complexes are visualized by

autoradiography and quantified using densitometry software (e.g., ImageJ).

IC50 Determination: The percentage of STAT3 DNA-binding inhibition relative to the DMSO

control is plotted against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC):

Sample Preparation: The purified STAT3 protein is placed in the sample cell of the

calorimeter, and the azetidine-2-carboxamide analog is loaded into the injection syringe.

Both solutions are prepared in the same buffer to minimize heats of dilution.

Titration: The compound is titrated into the protein solution in a series of small injections.

Heat Measurement: The heat released or absorbed during the binding interaction is

measured by the instrument.
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Data Analysis: The binding isotherm is analyzed to determine the dissociation constant (KD),

binding stoichiometry (n), and enthalpy of binding (ΔH).
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Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-2-
carboxamide analogs.
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Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Azetidine-2-carboxamides as Antiviral Agents
Azetidine-containing dipeptides have been investigated as inhibitors of Human

Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational

constraint that appears to be important for their antiviral activity.

Data Presentation: Anti-HCMV Activity
The following table presents the anti-HCMV activity of a series of azetidine-containing

dipeptides.

Compound N-Terminus
C-Terminus
Side Chain

C-Terminus
Carboxamide

EC50 (µM)

Prototype Z Ala NH2 -

4a Z Ala NH-Me >100

4b Z Ala NH-Et 23

4c Z Ala NH-Pr 18

4d Z Ala NH-iPr 11

4e Z Ala NH-Bn >100
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Z = Benzyloxycarbonyl

Key SAR Insights for Anti-HCMV Activity:

A benzyloxycarbonyl (Z) group at the N-terminus is important for activity.

The C-terminus should be a carboxamide with small, aliphatic substituents. Larger or

aromatic substituents are detrimental to activity.

The conformational restriction induced by the azetidine ring, leading to a γ-turn-like

conformation, is thought to be crucial for antiviral efficacy.

Azetidine-2-carboxamides as Herbicidal Agents
Azetidinyl pyrazole carboxamides have been identified as a novel class of herbicides that

inhibit the plant-specific enzyme acyl-ACP thioesterase (FAT).

Data Presentation: Acyl-ACP Thioesterase Inhibition
Compound R1 R2 pI50 (FAT)

10 CF2H F 5.0

11a CH2OCH3 H 5.6

Key SAR Insights for Acyl-ACP Thioesterase Inhibition:

The azetidinyl pyrazole carboxamide scaffold shows promise as a new class of FAT inhibiting

herbicides[3].

Substitutions on the pyrazole ring significantly impact the inhibitory activity. For instance, the

methoxymethyl-substituted analog (11a) showed higher potency than the difluoromethyl-

fluoro-substituted analog (10)[3].

Conclusion
The azetidine-2-carboxamide scaffold is a versatile platform for the design of potent and

selective modulators of diverse biological targets. The SAR studies highlighted in this guide

demonstrate that subtle structural modifications to this core can lead to significant changes in
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biological activity. For STAT3, the (R)-configuration of the azetidine ring and appropriate

substitution on the aromatic moiety are critical for sub-micromolar inhibitory potency. In the

context of anti-HCMV agents, the conformational constraint imposed by the azetidine ring and

the nature of the C-terminal carboxamide substituent are key determinants of activity.

Furthermore, the discovery of azetidinyl pyrazole carboxamides as potent herbicides opens

new avenues for research in agrochemicals. The data and protocols presented herein provide

a valuable resource for researchers engaged in the design and development of novel

therapeutics and other bioactive agents based on the azetidine-2-carboxamide framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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